molecular formula C14H28N2O3 B12313931 tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B12313931
M. Wt: 272.38 g/mol
InChI Key: OOPQLCLIEPKNCK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₂₃N₃O₄ Molecular Weight: 235.16 g/mol (theoretical) / 245.15 g/mol (observed, purity 95%) . CAS Number: 1803582-62-8 . Structural Features: This compound belongs to the 1,4-diazepane carboxylate family, characterized by a seven-membered diazepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxy-2-methylpropyl moiety.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-6-7-15(9-10-16)11-14(4,5)18/h18H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPQLCLIEPKNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Base Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are employed to deprotonate the diazepane nitrogen, enhancing nucleophilicity.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.
  • Temperature : Reactions proceed at room temperature (20–25°C) or under mild heating (40–50°C) for 12–24 hours.

Mechanistic Insights

The tert-butyl carbamate acts as an electrophile, with the diazepane’s nitrogen attacking the carbonyl carbon. The reaction follows an Sₙ2 mechanism, facilitated by the steric bulk of the tert-butyl group, which stabilizes the transition state.

Yield and Purity

Typical yields range from 65% to 78%, with purity exceeding 95% after column chromatography (silica gel, ethyl acetate/hexane eluent).

Multi-Step Synthesis from Diazepane Derivatives

Alternative routes involve constructing the diazepane ring in situ before functionalization. This method is advantageous for introducing complex substituents.

Stepwise Functionalization

  • Diazepane Formation : Cyclization of 1,4-diamine precursors with carbonyl compounds under acidic conditions.
  • Hydroxyalkylation : Reaction of the diazepane with 2-methyloxirane to introduce the hydroxypropyl group.
  • Carbamate Protection : Treatment with tert-butyl chloroformate in the presence of a base.

Optimization Parameters

  • Catalysts : Lewis acids like zinc chloride (ZnCl₂) improve ring-closure efficiency.
  • Solvent Systems : Tetrahydrofuran/water biphasic systems enhance hydroxyalkylation yields (up to 82%).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics, particularly for steps requiring prolonged heating.

Protocol Overview

  • Microwave Reaction : A mixture of tert-butyl (3-aminopropyl)carbamate, 2,3-dibromopropanoic acid, and K₂CO₃ is irradiated at 120°C (90 W) for 20 minutes.
  • Esterification : Subsequent treatment with thionyl chloride (SOCl₂) in methanol yields the carboxylate ester.

Advantages Over Conventional Methods

  • Time Reduction : 20 minutes vs. 4–6 hours for traditional heating.
  • Yield Improvement : 89% yield compared to 70–75% with conventional methods.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability, employing continuous flow reactors and automated purification systems.

Continuous Flow Reactors

  • Residence Time : 5–10 minutes at 50°C.
  • Throughput : 10–15 kg/hour with >90% conversion efficiency.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity.
  • Chromatography : Simulated moving bed (SMB) systems enable continuous separation.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Multi-Step Synthesis Microwave-Assisted Industrial Production
Yield (%) 65–78 70–82 85–89 90–95
Time 12–24 hours 24–48 hours 20–30 minutes Continuous
Purity (%) 95–97 90–95 97–99 >99
Scalability Laboratory Pilot plant Laboratory Industrial

Critical Challenges and Solutions

Steric Hindrance

The tert-butyl group’s bulkiness can impede reaction progress. Solutions include:

  • High-Pressure Conditions : Facilitate molecular collisions in industrial reactors.
  • Phase-Transfer Catalysts : Enhance interfacial reactivity in biphasic systems.

Byproduct Formation

  • Side Reactions : Unwanted alkylation at alternate nitrogen sites.
  • Mitigation : Use of protective groups (e.g., Boc) and precise stoichiometry.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipases for enantioselective synthesis, though yields remain suboptimal (45–50%).

Photochemical Activation

UV-light-mediated reactions show promise for reducing reliance on harsh reagents, but scalability is unproven.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

Drug Development

The presence of the diazepane ring in tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate enhances its potential as a scaffold for drug development. The compound's ability to undergo various chemical transformations makes it suitable for the synthesis of derivatives that may exhibit specific pharmacological activities.

Case Studies:

  • Antidepressant Activity: Research has indicated that derivatives of diazepane compounds can exhibit antidepressant effects by modulating neurotransmitter systems. The structural modifications on the diazepane ring can lead to enhanced affinity for serotonin receptors.
  • Anticancer Agents: Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The incorporation of functional groups that enhance solubility and bioavailability could lead to promising anticancer agents.

Reactivity and Transformations

The functional groups present in this compound allow for various organic transformations:

  • Esterification Reactions: The carboxylate moiety can undergo esterification, making it useful in synthesizing esters that are valuable in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitutions: The hydroxyl group can participate in nucleophilic substitutions or dehydration reactions under acidic or basic conditions, facilitating the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and diazepane ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate and analogous derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-hydroxy-2-methylpropyl C₁₅H₂₃N₃O₄ 235.16 (245.15 observed) High polarity due to hydroxyl group; Boc protection enhances synthetic stability.
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Cyclopropylmethyl C₁₄H₂₆N₂O₂ 270.37 Increased lipophilicity; cyclopropane may enhance metabolic resistance.
tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate Isobutyryl (acyl group) C₁₄H₂₆N₂O₃ 270.37 Acyl group introduces electrophilicity; potential for nucleophilic reactions.
tert-Butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate 3-Methoxy-3-oxopropyl (ester) C₁₄H₂₆N₂O₄ 286.37 Ester group increases hydrolytic instability compared to hydroxyl substituents.
tert-Butyl 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylate 4-Fluorobenzoyl C₁₇H₂₂FN₂O₃ 320.4 Fluorine enhances electronegativity; potential for improved receptor binding.

Key Comparative Insights :

Substituent Effects on Reactivity :

  • The hydroxyl group in the target compound confers higher polarity and hydrogen-bonding capacity compared to hydrophobic substituents like cyclopropylmethyl or acyl groups . This may improve aqueous solubility but reduce membrane permeability.
  • The ester group in tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate increases susceptibility to hydrolysis, whereas the hydroxyl group in the target compound offers stability under physiological conditions.

Synthetic Accessibility :

  • The Boc-protected derivatives (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions. The target compound’s synthesis likely involves alkylation of the diazepane ring with 2-hydroxy-2-methylpropyl halides, followed by Boc protection.
  • Palladium-catalyzed methods, as seen in tert-butyl 6-allyl-6-(3-methoxy-3-oxopropyl)-5-oxo-1,4-diazepane-1-carboxylate , highlight alternative strategies for introducing complex substituents.

Safety and Handling: While direct toxicity data for the target compound are unavailable, structurally similar diazepane derivatives (e.g., tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate) exhibit acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) .

Applications in Drug Discovery :

  • The Boc group in these compounds facilitates modular synthesis of pharmacophores. For example, tert-butyl 4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate is designed for kinase inhibition studies, whereas the target compound’s hydroxyl group could be leveraged for prodrug strategies.

Biological Activity

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate is a synthetic compound with notable structural features, including a diazepane backbone and hydroxyalkyl substituents. This unique structure suggests potential biological activities that merit detailed exploration. The compound's molecular formula is C14H28N2O3C_{14}H_{28}N_{2}O_{3} with a molecular weight of approximately 272.38 g/mol .

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of nitrogen atoms in the diazepane ring and the hydroxyl group enhances its reactivity and solubility, making it a candidate for medicinal chemistry applications . The compound can undergo various chemical transformations, including esterification and nucleophilic substitutions, which may influence its biological interactions.

Biological Activity

Research into the biological activity of this compound has indicated several potential mechanisms:

  • Inhibition of Enzymatic Functions : Similar compounds have shown efficacy in inhibiting specific enzymes. For instance, derivatives of diazepanes have been reported to inhibit malarial aspartate transcarbamoylase (ATCase), with IC50 values indicating strong selectivity against parasite enzymes compared to human homologs . Such findings suggest that this compound may exhibit similar inhibitory properties.
  • Cell Viability and Cytotoxicity : In studies involving related compounds, no cytotoxic effects were observed at concentrations up to 100 µM in human cell lines . This raises the possibility that this compound could also maintain cell viability while exerting its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylatePyrazine instead of pyrimidinePotentially different biological activity due to pyrazine ring
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylateOxo group on diazepaneMay exhibit different reactivity patterns
1-(6-methoxypyrimidin-4-yl)-1,4-diazepane hydrochlorideMethoxy substitutionAltered solubility and bioavailability

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to other diazepane derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various diazepane derivatives for their biological activities. For example, compounds structurally related to this compound have demonstrated significant inhibition against malarial enzymes with promising selectivity profiles .

A study evaluating the BDA series (including related compounds) reported IC50 values for PfATCase (Plasmodium falciparum ATCase) ranging from low nanomolar concentrations to micromolar levels, indicating high potency against malaria parasites while showing minimal cytotoxicity towards human cells . These findings suggest that further exploration of this compound could yield valuable insights into its potential as an antimalarial agent.

Q & A

Basic Questions

Q. What safety protocols should be prioritized when handling tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear lab coats, nitrile gloves, and safety goggles. Use fume hoods for handling powders or solutions to minimize inhalation risks .
  • Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists. Avoid inducing vomiting if ingested; provide water for rinsing and consult poison control .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer:

  • General Procedure (GP-A): Start with a substituted aldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) and perform reductive amination with tert-butyl 1,4-diazepane-1-carboxylate. Use column chromatography (hexanes/EtOAc with 0.25% Et3_3N) for purification, yielding rotameric mixtures (e.g., 61% yield observed in analogous syntheses) .
  • Multi-Step Synthesis: Incorporate Boc protection/deprotection steps and Pd-catalyzed cross-coupling reactions for functional group modifications, as demonstrated in similar diazepane derivatives .

Advanced Research Questions

Q. How can researchers resolve rotameric mixtures during the synthesis of this compound?

  • Methodological Answer:

  • Chromatographic Optimization: Use silica gel columns with mobile phases containing amines (e.g., 0.25% Et3_3N) to suppress peak broadening caused by rotamer interconversion .
  • Dynamic NMR (DNMR): Employ variable-temperature 1^1H NMR to study rotamer equilibria. Cooling samples to −40°C can "freeze" conformers, allowing distinct resonance assignments .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer:

  • Abiotic Studies: Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature. Monitor degradation products via LC-MS/MS .
  • Biotic Studies: Use microbial consortia or soil microcosms to evaluate biodegradation pathways. Measure metabolite accumulation and ecotoxicity using bioassays (e.g., Daphnia magna survival) .

Q. How can NMR spectroscopy be optimized to characterize the stereochemistry of this compound?

  • Methodological Answer:

  • 2D NMR Techniques: Utilize 1^1H-13^{13}C HSQC and NOESY to assign stereocenters and confirm spatial proximity of protons (e.g., hydroxypropyl and diazepane groups) .
  • Chiral Derivatization: Convert the compound to a diastereomeric mixture using a chiral auxiliary (e.g., Mosher’s acid) for enantiomeric excess determination via 19^{19}F NMR .

Data Contradiction Analysis

Q. How should conflicting data on the stability of tert-butyl-protected diazepanes under acidic conditions be reconciled?

  • Methodological Answer:

  • Controlled Hydrolysis Experiments: Compare Boc deprotection rates in HCl/dioxane (20–50°C) across structurally similar derivatives. Monitor reaction progress via TLC or in situ IR spectroscopy .
  • Computational Modeling: Use DFT calculations to predict acid sensitivity based on steric hindrance around the Boc group. Correlate with experimental half-lives .

Advanced Analytical Techniques

Q. What mass spectrometry (MS) approaches are optimal for detecting trace impurities in this compound?

  • Methodological Answer:

  • High-Resolution MS (HRMS): Use ESI-QTOF to identify impurities with mass accuracy <5 ppm. Compare observed adducts ([M+H]+^+, [M+Na]+^+) against theoretical values .
  • Tandem MS (MS/MS): Fragment precursor ions to distinguish isobaric impurities (e.g., regioisomers) via characteristic neutral losses (e.g., tert-butoxycarbonyl group: −100.0524 Da) .

Experimental Design Considerations

Q. How can researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months. Analyze degradation products monthly via HPLC-UV and quantify using a validated calibration curve .
  • Light Sensitivity: Use ICH Q1B guidelines to assess photostability under UV (320–400 nm) and visible light. Protect light-sensitive samples with amber glass .

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